molecular formula C11H19BrO2 B13621093 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran

Katalognummer: B13621093
Molekulargewicht: 263.17 g/mol
InChI-Schlüssel: GNMHPHLLAAXMOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound with the molecular formula C11H19BrO2 This compound is characterized by a tetrahydropyran ring substituted with a bromocyclopentyl group and an oxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the cyclopentyl group.

    Tetrahydropyran-4-carbaldehyde: A precursor in the synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran.

    2-Bromocyclopentanol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a bromocyclopentyl group and an oxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and scientific research .

Eigenschaften

Molekularformel

C11H19BrO2

Molekulargewicht

263.17 g/mol

IUPAC-Name

4-[(2-bromocyclopentyl)oxymethyl]oxane

InChI

InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2

InChI-Schlüssel

GNMHPHLLAAXMOD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)Br)OCC2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.